Glicentin 1-30 - 80317-95-9

Glicentin 1-30

Catalog Number: EVT-454267
CAS Number: 80317-95-9
Molecular Formula: C142H223N41O57S
Molecular Weight: 3448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glicentin is classified as a proglucagon-derived peptide. It is synthesized in the intestinal L-cells and to a lesser extent in pancreatic alpha cells. The production of glicentin occurs through the post-translational processing of proglucagon by specific prohormone convertases, mainly proconvertase 1/3. This classification places glicentin within a broader family of glucagon-like peptides, which includes glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) .

Synthesis Analysis

Methods of Synthesis

The synthesis of glicentin involves several enzymatic steps that process the proglucagon precursor:

  1. Initial Processing: Proglucagon is cleaved by proconvertases (PC1/3) at dibasic sites (Lys-Arg) to produce glicentin and other peptides such as GLP-1 and oxyntomodulin .
  2. Cell Line Studies: In vitro studies have demonstrated that various cell lines, including AtT-20 cells, can efficiently process proglucagon to produce glicentin .
  3. Peptide Synthesis Techniques: For laboratory synthesis, solid-phase peptide synthesis methods are often employed. This involves attaching the growing peptide chain to a solid support, followed by sequential addition of amino acids and cleavage from the resin at the end of synthesis .

Technical Parameters

The synthesis typically requires specific conditions such as controlled temperature (37°C) and an appropriate buffer system to maintain pH levels conducive for enzymatic activity .

Molecular Structure Analysis

Structure Overview

Glicentin is composed of 69 amino acids, but Glicentin 1-30 specifically includes the first 30 amino acids. The structure features:

  • Amino Acid Sequence: The sequence includes critical residues that contribute to its biological activity.
  • Secondary Structure: Glicentin exhibits regions of α-helicity, which are important for its receptor binding and biological function .

Data and Analyses

The molecular weight of Glicentin 1-30 is approximately 3,300 Da. Structural analyses using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography can provide insights into its three-dimensional conformation.

Chemical Reactions Analysis

Involved Reactions

Glicentin participates in several biochemical reactions:

  1. Enzymatic Cleavage: It undergoes further processing by enzymes such as proconvertase 2 to yield other peptides like glicentin-related pancreatic polypeptide .
  2. Biological Activity: Glicentin interacts with various receptors, influencing insulin secretion and glucose metabolism.

Technical Details

The reactions are typically characterized by their specificity for dibasic cleavage sites within the proglucagon molecule, leading to the generation of biologically active peptides .

Mechanism of Action

Detailed Mechanism

Glicentin exerts its effects primarily through:

  • Receptor Binding: It binds to specific receptors on pancreatic beta cells and other target tissues, influencing insulin secretion.
  • Signal Transduction: Upon binding, it activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium ions, which are crucial for insulin release .

Relevant Data

Studies indicate that glicentin can enhance insulin secretion in response to glucose levels, thereby playing a protective role against hyperglycemia .

Physical and Chemical Properties Analysis

Relevant Data

The peptide's stability is crucial for its function in vivo, where it must withstand enzymatic degradation while maintaining biological activity .

Applications

Scientific Applications

Glicentin has several potential applications in scientific research and clinical settings:

  • Diabetes Research: Due to its role in insulin secretion, glicentin is being studied as a potential therapeutic target for diabetes management.
  • Metabolic Disorders: Its influence on glucose metabolism makes it relevant for understanding various metabolic disorders beyond diabetes.

Future Directions

Research into glicentin may lead to new therapeutic strategies aimed at enhancing its activity or mimicking its effects in treating metabolic diseases .

Biogenesis & Biosynthesis of Glicentin 1-30

Proglucagon Gene Expression Patterns

Glicentin 1-30 (also known as Glicentin-Related Pancreatic Polypeptide, GRPP) originates from the proteolytic cleavage of the proglucagon precursor, encoded by a single GCG gene located on human chromosome 2 (2q36-q37). This gene spans approximately 9.4 kb and consists of six exons, with exons 3, 4, and 5 encoding glucagon, GLP-1, and GLP-2, respectively [2] [8]. The proglucagon mRNA transcript is expressed in a tissue-specific manner, primarily within pancreatic α-cells, intestinal L-cells (distributed from duodenum to colon with increasing density distally), and specific neuronal populations in the brainstem and hypothalamus [2] [4] [7].

Transcriptional regulation of the GCG gene differs significantly between tissues. In pancreatic α-cells, gene expression is upregulated during fasting and hypoglycemia and downregulated by insulin, mediated partly by cAMP/PKA signaling and the transcription factor Pax-6 [2]. Conversely, intestinal GCG expression is reduced during fasting and increases postprandially, influenced by DNA sequences within the promoter region (e.g., the evolutionary conserved noncoding region 3, ECR 3) [2]. The identical mRNA transcript in all tissues translates into a 180-amino acid precursor protein, proglucagon, setting the stage for tissue-specific peptide profiles through divergent post-translational processing [2] [7].

Tissue-Specific Post-Translational Processing Mechanisms

The fate of proglucagon diverges dramatically between the pancreas and intestine due to compartmentalized enzymatic machinery. In pancreatic α-cells, proglucagon undergoes proteolytic cleavage primarily at dibasic residues (Arg-Arg and Lys-Arg) to yield four principal products: GRPP (glicentin 1-30), glucagon (33-61), Intervening Peptide-1 (IP-1), and the Major Proglucagon Fragment (MPF, 72-158) [1] [5] [8]. Crucially, GRPP constitutes the N-terminal 1-30 fragment of the full-length glicentin (1-69) peptide.

In intestinal L-cells, proglucagon processing generates distinct peptides: glicentin (1-69), oxyntomodulin (33-69), GLP-1 (78-107 amide), IP-2, and GLP-2 (126-158) [2] [4] [7]. Here, glicentin 1-30 (GRPP) remains embedded within the intact glicentin molecule and is not liberated as an independent peptide under physiological conditions. This starkly contrasts with the pancreas, where GRPP is a terminal product [5] [8] [10].

Role of Prohormone Convertases (PC1/3 vs. PC2) in Cleavage Specificity

The tissue-specific peptide profiles result directly from the differential expression of two key prohormone convertases: PC2 (Prohormone Convertase 2) and PC1/3 (Prohormone Convertase 1/3).

  • Pancreatic α-Cells: PC2 is the predominant convertase. It cleaves proglucagon preferentially at Lys₃₀-Arg₃₁ (liberating GRPP 1-30) and Arg₆₄-Lys₆₅ (liberating glucagon 33-61) [1] [8]. PC2 efficiently processes the precursor to glucagon and GRPP but shows minimal activity toward the sites generating GLP-1 and GLP-2 within the MPF. Evidence from PC2 knockout mice confirms the absolute requirement for PC2 in pancreatic glucagon (and thus GRPP) production; these mice lack mature glucagon and accumulate uncleaved proglucagon and abnormal intermediates [8].
  • Intestinal L-Cells: PC1/3 is the dominant enzyme. It cleaves proglucagon at Arg₇₀-Lys₇₁ (yielding glicentin 1-69 and MPF 72-158) and subsequently processes MPF at Arg₁₀₇-Arg₁₀₈ (liberating GLP-1 78-107 amide) and Arg₁₂₅-Arg₁₂₆ (liberating GLP-2 126-158) [2] [4] [7]. PC1/3 does not cleave within the glicentin moiety (1-69) at the Lys₃₀-Arg₃₁ site under normal conditions, leaving GRPP embedded within intestinal glicentin. PC1/3 knockout mice lack intestinal GLP-1 and GLP-2 but accumulate glicentin and MPF [8].

Table 1: Key Prohormone Convertases and Their Actions on Proglucagon

TissueDominant ConvertasePrimary Cleavage SitesMajor Peptide Products
Pancreatic α-CellsPC2Lys₃₀-Arg₃₁, Arg₆₄-Lys₆₅GRPP (1-30), Glucagon (33-61), IP-1, MPF (72-158)
Intestinal L-CellsPC1/3Arg₇₀-Lys₇₁, Arg₁₀₇-Arg₁₀₈, Arg₁₂₅-Arg₁₂₆Glicentin (1-69), Oxyntomodulin (33-69), GLP-1 (78-107 amide), IP-2, GLP-2 (126-158)

Comparative Analysis of Pancreatic vs. Intestinal Processing Pathways

The divergent processing pathways in the pancreas and intestine ensure the liberation of distinct hormonal profiles suited to the physiological roles of each tissue:

  • Pancreatic Pathway (PC2-Dominant):
  • Products: GRPP (1-30), Glucagon (33-61), IP-1, MPF (72-158).
  • Functional Focus: Production of glucagon as the primary hyperglycemic hormone regulating hepatic glucose output during fasting. GRPP is a co-secreted byproduct. While MPF contains the sequences of GLP-1 and GLP-2, PC2 does not cleave them out in the pancreas, rendering them inactive within this fragment under normal physiological conditions [1] [8] [10].
  • Secretion Trigger: Low blood glucose, amino acids (e.g., arginine), sympathetic nervous system activation.

  • Intestinal Pathway (PC1/3-Dominant):

  • Products: Glicentin (1-69 - containing GRPP 1-30 embedded), Oxyntomodulin (33-69), GLP-1, IP-2, GLP-2.
  • Functional Focus: Production of incretins (GLP-1) promoting insulin secretion, ileal brake hormones (GLP-1, Oxyntomodulin, GLP-2) slowing gastric emptying and motility, and trophic factors (GLP-2) for the intestinal mucosa. Full-length glicentin is a major product, and GRPP (1-30) remains an integral, non-liberated part of this molecule [2] [4] [7].
  • Secretion Trigger: Direct nutrient (especially carbohydrates, lipids) contact with L-cell luminal sensors.

Table 2: Comparative Proglucagon Processing in Major Tissues

FeaturePancreatic α-CellsIntestinal L-Cells
Dominant ConvertasePC2PC1/3
Glicentin 1-30 (GRPP) StatusLiberated terminal peptide (co-secreted with glucagon)Embedded within full-length Glicentin (1-69) (not liberated)
Key Bioactive ProductsGlucagon (Glycogenolysis/Gluconeogenesis)GLP-1 (Incretin effect, satiety), GLP-2 (Intestinal trophism), Oxyntomodulin (Appetite suppression)
Major Stimuli for SecretionHypoglycemia, Amino Acids (e.g., Arginine)Luminal nutrients (Carbohydrates, Fatty Acids)

Evolutionary and Functional Note on GRPP (Glicentin 1-30): Unlike glucagon, GLP-1, and GLP-2, the primary structure of GRPP shows significant divergence among mammalian species [10]. For example, human GRPP shares only 67% sequence identity with rat GRPP, and rat GRPP differs from a closely related rat islet peptide (GRPP-LP) by only 2 amino acids (Table 3) [9] [10]. This poor conservation suggests GRPP may not have a strong evolutionary pressure conserving a critical receptor-binding domain, contributing to the ongoing uncertainty about its precise physiological role(s) beyond being a marker of pancreatic proglucagon processing. Studies using porcine GRPP in rat models may therefore not accurately reflect potential autocrine/paracrine functions in humans [9] [10].

Table 3: Sequence Variation of GRPP (Glicentin 1-30) Across Species

SourceSequence (Single-Letter Amino Acid Code)Identity vs. Rat GRPP
Rat GRPPHAPQDTEENARSFPASQTEPLEDPDQINED100% (Reference)
Rat GRPP-LPHAPQDTEENARSFPASQTEPLEDPNQINE28/30 residues (93.3%)
Human GRPPRSLQDTEEKSRSFSASQADPLSDPDQMNED20/30 residues (66.7%)

Table Source: Adapted from data in [9] [10]

Properties

CAS Number

80317-95-9

Product Name

Glicentin 1-30

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid

Molecular Formula

C142H223N41O57S

Molecular Weight

3448.6 g/mol

InChI

InChI=1S/C142H223N41O57S/c1-63(2)51-80(165-127(226)89(60-184)174-111(210)70(144)23-15-44-153-141(149)150)121(220)159-74(31-37-97(146)191)117(216)166-82(54-99(148)193)125(224)179-109(67(7)188)134(233)163-77(34-40-101(196)197)116(215)158-76(33-39-100(194)195)115(214)156-71(24-13-14-43-143)112(211)175-90(61-185)126(225)157-72(25-16-45-154-142(151)152)113(212)176-91(62-186)128(227)170-85(53-69-21-11-10-12-22-69)137(236)181-47-18-26-92(181)129(228)155-65(5)136(235)180-46-17-27-93(180)130(229)162-75(32-38-98(147)192)119(218)177-110(68(8)189)135(234)172-87(58-106(206)207)139(238)183-49-19-28-94(183)131(230)168-81(52-64(3)4)122(221)167-83(55-103(200)201)124(223)171-86(57-105(204)205)138(237)182-48-20-29-95(182)132(231)169-84(56-104(202)203)123(222)160-73(30-36-96(145)190)114(213)161-79(42-50-241-9)120(219)178-108(66(6)187)133(232)164-78(35-41-102(198)199)118(217)173-88(140(239)240)59-107(208)209/h10-12,21-22,63-68,70-95,108-110,184-189H,13-20,23-62,143-144H2,1-9H3,(H2,145,190)(H2,146,191)(H2,147,192)(H2,148,193)(H,155,228)(H,156,214)(H,157,225)(H,158,215)(H,159,220)(H,160,222)(H,161,213)(H,162,229)(H,163,233)(H,164,232)(H,165,226)(H,166,216)(H,167,221)(H,168,230)(H,169,231)(H,170,227)(H,171,223)(H,172,234)(H,173,217)(H,174,210)(H,175,211)(H,176,212)(H,177,218)(H,178,219)(H,179,224)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,239,240)(H4,149,150,153)(H4,151,152,154)/t65-,66+,67+,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,108-,109-,110-/m0/s1

InChI Key

XEMOKOGMRDGHPI-CRPJQDLGSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Synonyms

glicentin 1-30
glicentin-related pancreatic peptide
proglucagon (1-30)

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.